8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Description
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
8,8-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C10H10O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h3-6H,1-2H3 |
InChI Key |
DCIPRJJRNWRAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a diene derivative in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkenes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of natural products and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. These derivatives may serve as lead compounds for the development of new drugs.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or metabolic pathways.
Anticancer Activity: Targets cell division proteins or apoptosis pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 3, 4, 5, or 8, altering reactivity and applications. Below is a comparative analysis:
Physicochemical Properties
- Melting Points: Methoxy derivatives (e.g., 5-methoxy) exhibit lower melting points (~40–55°C) compared to non-polar analogs like benzocyclobutenone (mp ~55°C) .
- Solubility: Methoxy and hydroxy substituents enhance solubility in polar solvents (e.g., methanol, ethyl acetate), whereas methyl groups increase hydrophobicity .
Biological Activity
8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic ketone notable for its unique structural configuration and potential therapeutic properties. This compound has garnered interest in medicinal chemistry due to its interactions with biological macromolecules and its pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 150.22 g/mol. Its structure features a bicyclic system that contributes to its distinct chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| Structural Framework | Bicyclo[4.2.0]octane |
Potential Therapeutic Effects
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further study in the development of new antibiotics.
- Anti-inflammatory Properties : Some studies have hinted at anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Cytotoxicity : There are indications that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
Study on Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This study suggests that the compound has significant antimicrobial potential worth exploring further.
Study on Cytotoxicity
In another study focusing on its cytotoxic effects, this compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
| A549 | 30 |
These findings indicate that the compound could be a promising candidate for cancer therapy.
While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that its unique bicyclic structure allows for interactions with biological targets such as enzymes and receptors involved in inflammation and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
